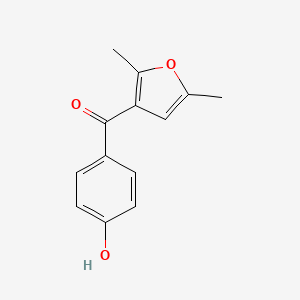
p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone is an organic compound with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol It is characterized by the presence of a hydroxyphenyl group and a dimethyl-furyl ketone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone typically involves the reaction of 2,5-dimethylfuran with p-hydroxybenzaldehyde under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies .
Medicine
Its structural features may allow it to interact with specific biological targets, leading to the discovery of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the ketone moiety can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethyl-3-furyl p-hydroxyphenyl ketone
- p-Hydroxybenzylidene 2,5-dimethylfuran
- p-Hydroxyphenyl 2,5-dimethylfuranone
Uniqueness
p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone is unique due to its specific combination of functional groups. The presence of both a hydroxyphenyl group and a dimethyl-furyl ketone moiety allows for a wide range of chemical reactions and applications. This compound’s versatility and reactivity distinguish it from other similar compounds .
Propiedades
Número CAS |
4568-81-4 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
(2,5-dimethylfuran-3-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H12O3/c1-8-7-12(9(2)16-8)13(15)10-3-5-11(14)6-4-10/h3-7,14H,1-2H3 |
Clave InChI |
SSAQWXVJZDVART-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)C(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


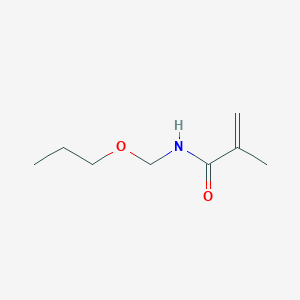
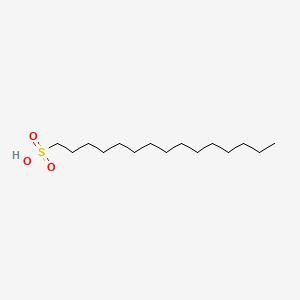
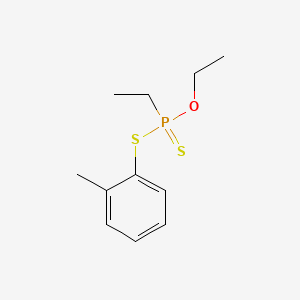
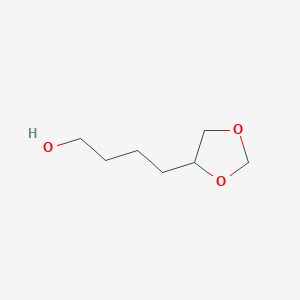
![3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B13834932.png)
![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)
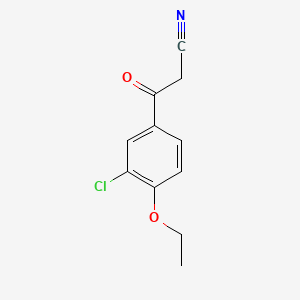
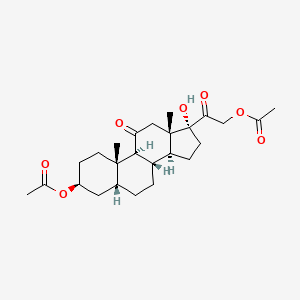
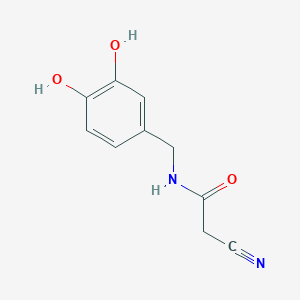
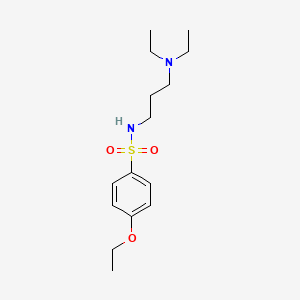

![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)
